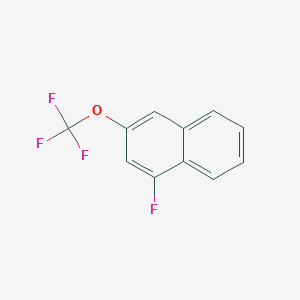![molecular formula C14H19NS B11876658 1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 89420-70-2](/img/structure/B11876658.png)
1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a heterocyclic compound that features a thiophene ring attached to an octahydroisoquinoline structureThe thiophene ring, a five-membered sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are efficient and atom-economical processes. For instance, an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be employed. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield .
Analyse Des Réactions Chimiques
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions
Applications De Recherche Scientifique
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the octahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be compared with other similar compounds, such as:
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a thiophene ring and is synthesized via a multicomponent reaction.
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: This compound contains a thiophene ring and is synthesized through ring-opening, ring-closing, and substitution reactions.
The uniqueness of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its specific combination of the thiophene ring and the octahydroisoquinoline structure, which imparts distinct electronic and pharmacological properties.
Propriétés
Numéro CAS |
89420-70-2 |
|---|---|
Formule moléculaire |
C14H19NS |
Poids moléculaire |
233.37 g/mol |
Nom IUPAC |
1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline |
InChI |
InChI=1S/C14H19NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9,14-15H,1-2,4,6-8,10H2 |
Clé InChI |
UNKZVXAMKMKVBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)CCNC2CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)
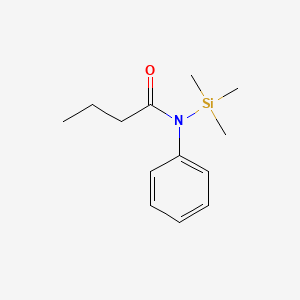


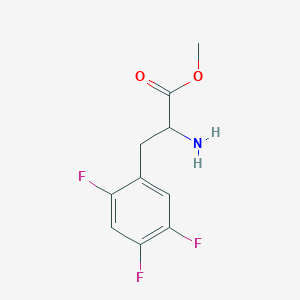

![Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate](/img/structure/B11876609.png)
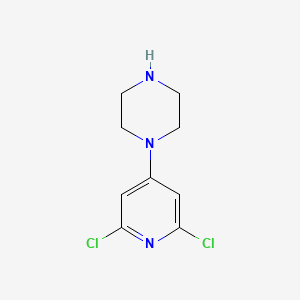
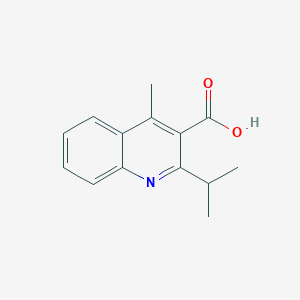
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)

